![molecular formula C18H16NO2P B14891129 2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a diphenylphosphoryl group attached to the methyl group of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide typically involves a multi-step process. One common method includes the reaction of pyridine N-oxide with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would require optimization of reaction conditions, purification steps, and safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the diphenylphosphoryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the pyridine ring .
Applications De Recherche Scientifique
2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide involves its interaction with molecular targets such as metal ions and enzymes. The diphenylphosphoryl group can coordinate with metal ions, forming stable complexes that are useful in catalysis and material science. Additionally, the compound can interact with enzymes, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Diphenylphosphoryl)methyl]pyridine
- 2-[(Diphenylphosphoryl)methyl]pyridine N,P-dioxide
- 2,6-bis[(Diphenylphosphoryl)methyl]pyridine 1-oxide
Uniqueness
2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the diphenylphosphoryl group enhances its ability to form stable complexes with metal ions, making it particularly valuable in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C18H16NO2P |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
2-(diphenylphosphorylmethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H16NO2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |
Clé InChI |
FJBCXHIEFHPWSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=[N+]2[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


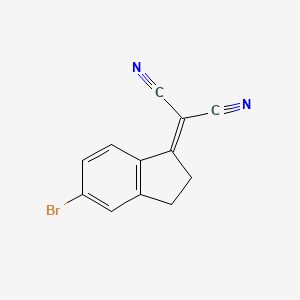
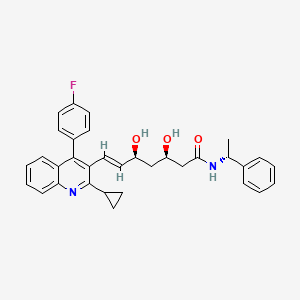
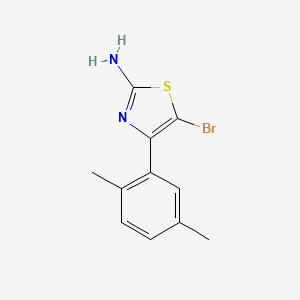
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
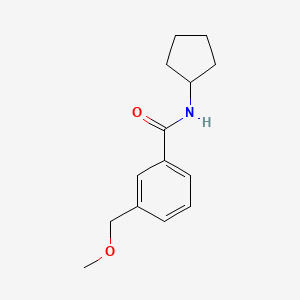
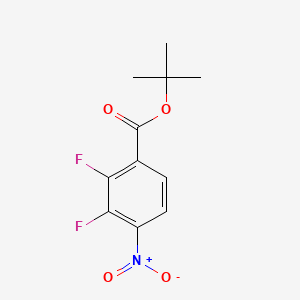

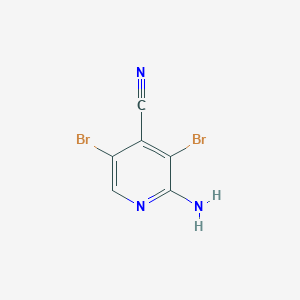
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
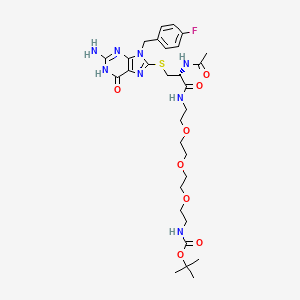
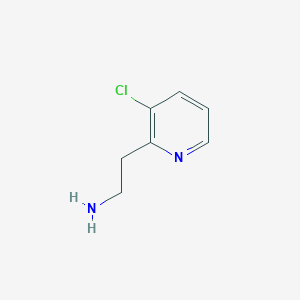
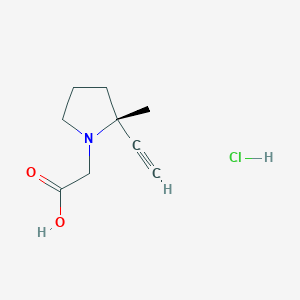
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
